molecular formula C6HClF3N3S B2687130 7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine CAS No. 1934497-36-5

7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine

Cat. No. B2687130
CAS RN: 1934497-36-5
M. Wt: 239.6
InChI Key: PKIBXPRWWDIQAS-UHFFFAOYSA-N
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Description

“7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine” was confirmed by a single-crystal X-ray diffraction . The X-ray diffraction data analysis indicated that it crystallized as a semi-solvate in the triclinic space group P –1 .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives involve various processes . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine” were characterized by spectroscopic methods and elemental analysis . It is stored in an inert atmosphere, under -20C .

Scientific Research Applications

Anticancer Activity

Thiazolo[4,5-d]pyrimidine derivatives, including the trifluoromethyl-substituted compound, have garnered attention as potential therapeutic agents in anticancer drug development . In a recent study, new derivatives of this compound were synthesized and evaluated for their anticancer activity. Notably, 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) demonstrated significant antiproliferative effects against various human cancer cell lines .

Medicinal Chemistry Applications

Fluorinated organic molecules, such as those containing trifluoromethyl groups, play a crucial role in medicinal chemistry. The inclusion of fluorine often leads to improved pharmacological properties, making fluorinated compounds an essential class of drugs . Researchers explore the potential of 7-chloro-2-(trifluoromethyl)-thiazolo[5,4-d]pyrimidine derivatives for designing novel medications.

Synthetic Methodologies

The synthesis of thiazolo[5,4-d]pyrimidine derivatives involves the reaction of thiazole-5-carboxamides with trifluoroacetic anhydrides. These methodologies enable the preparation of diverse derivatives, including the 7-chloro-2-(trifluoromethyl) analogs .

Biological Studies

Researchers investigate the biological effects of these compounds on various cell lines, both cancerous and normal. The National Cancer Institute (NCI) evaluates selected derivatives using the NCI-60 screening program, which assesses their in vitro anticancer activity .

Structural Characterization

Single-crystal X-ray diffraction studies confirm the three-dimensional structures of specific derivatives, providing valuable insights into their molecular arrangements .

Future Directions

Pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF3N3S/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIBXPRWWDIQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934497-36-5
Record name 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
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